5-Ethoxy-2-propyl-1H-imidazole-4-carbaldehyde
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Overview
Description
5-Ethoxy-2-propyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an ethoxy group at the 5-position, a propyl group at the 2-position, and an aldehyde group at the 4-position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-propyl-1H-imidazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-bromoacetate with propylamine can form an intermediate, which upon cyclization with formamide yields the desired imidazole derivative. The reaction conditions typically involve heating the mixture under reflux with a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Catalysts such as palladium or nickel complexes may be employed to enhance the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-propyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-Ethoxy-2-propyl-1H-imidazole-4-carboxylic acid.
Reduction: 5-Ethoxy-2-propyl-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethoxy-2-propyl-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-propyl-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation. Additionally, the compound may modulate receptor activity by interacting with receptor binding sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-propyl-1H-imidazole-4-carbaldehyde
- 5-Ethoxy-2-methyl-1H-imidazole-4-carbaldehyde
- 5-Ethoxy-2-propyl-1H-imidazole-4-carboxylic acid
Uniqueness
5-Ethoxy-2-propyl-1H-imidazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 5-position and the propyl group at the 2-position differentiates it from other imidazole derivatives, influencing its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-ethoxy-2-propyl-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C9H14N2O2/c1-3-5-8-10-7(6-12)9(11-8)13-4-2/h6H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
OKHFNTKSZJXCHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N1)C=O)OCC |
Origin of Product |
United States |
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